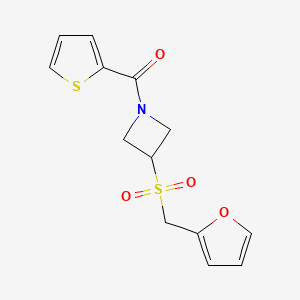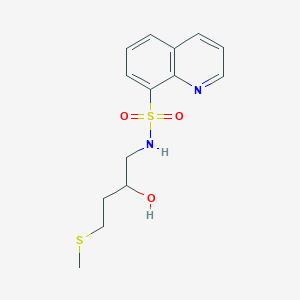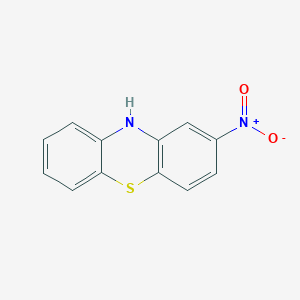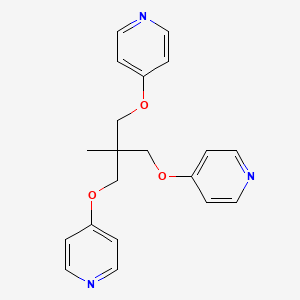
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-tosylpropanamide” is a complex organic compound that contains several functional groups and rings, including a benzofuran, a thiazole, and a tosyl group. These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran and thiazole rings, along with the tosyl group. These groups would likely contribute to the overall polarity, reactivity, and potential biological activity of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions, and the tosyl group can act as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar tosyl group and the aromatic rings would likely make this compound relatively non-volatile and could influence its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of derivatives related to benzofuran and thiazole compounds, indicating their significant antimicrobial activities. For example, a study by Shankerrao et al. (2017) focused on the synthesis of imidazothiazole derivatives of benzofuran, revealing that some compounds exhibit promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017). Another study by Venkatesh et al. (2010) developed 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-aryl)-1,3-thiazolidin-4-one derivatives, which were characterized and screened for antimicrobial and analgesic activity, showing potential as biological agents (Venkatesh, Bodke, & Biradar, 2010).
Antiproliferative Activity
A study by Santoshkumar et al. (2016) synthesized new quinoline derivatives containing benzofuran and investigated their antiproliferative potential against cancer cells. The study found that some compounds exhibited significant inhibition against various cancer cell lines, suggesting potential therapeutic applications (Santoshkumar et al., 2016).
Cytotoxicity, Antimicrobial, and Anti-inflammatory Activities
Research by Zablotskaya et al. (2013) on N-[(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showed these compounds have marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some antimicrobial action. The study attempted to correlate the biological results with structural characteristics and physicochemical parameters, revealing specific activity combinations for the synthesized compounds (Zablotskaya et al., 2013).
Anti-HIV, Anticancer, and Antimicrobial Agents
A novel series of benzofuran derivatives synthesized and evaluated by Rida et al. (2006) for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities showed significant potential, particularly against HIV and fungal pathogens (Rida et al., 2006).
Metabolism and Disposition in Humans
The disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist under development for insomnia treatment, were studied by Renzulli et al. (2011). This compound, featuring a benzofuran carboxamide structure, demonstrated comprehensive metabolism and disposition patterns in humans, highlighting the significance of understanding pharmacokinetics for therapeutic applications (Renzulli et al., 2011).
Wirkmechanismus
Target of action
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific targets of a thiazole compound can vary greatly depending on its structure and substituents.
Mode of action
The mode of action of thiazole compounds is also highly dependent on their structure. They can interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways. For example, they have been reported to have antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole compounds can vary greatly depending on their structure. These properties can have a significant impact on the bioavailability of the compound .
Result of action
The molecular and cellular effects of a thiazole compound’s action can include changes in cell growth, inflammation, infection, and other processes .
Action environment
Environmental factors can influence the action, efficacy, and stability of thiazole compounds. These factors can include pH, temperature, and the presence of other compounds .
Eigenschaften
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-14-6-8-16(9-7-14)29(25,26)11-10-20(24)23-21-22-17(13-28-21)19-12-15-4-2-3-5-18(15)27-19/h2-9,12-13H,10-11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLGWFSLHMGBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)
![Ethyl 4-(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazinyl]methyl}-4-oxochromen-3-yl oxy)benzoate](/img/no-structure.png)


![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)
![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2639630.png)

![N-(3-fluorophenyl)-2-{N-methyl-1-[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide](/img/structure/B2639633.png)




![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2639640.png)